Tert-butyl 5-hydroxythiophene-2-carboxylate
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Overview
Description
Tert-butyl 5-hydroxythiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group at the 2-position and a hydroxyl group at the 5-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxythiophene-2-carboxylate typically involves the esterification of 5-hydroxythiophene-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: 5-oxo-thiophene-2-carboxylate.
Reduction: 5-hydroxythiophene-2-methanol.
Substitution: 5-bromo-thiophene-2-carboxylate.
Scientific Research Applications
Tert-butyl 5-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxythiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxythiophene-2-carboxylate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 5-hydroxythiophene-2-carboxylate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
5-hydroxythiophene-2-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
Uniqueness
Tert-butyl 5-hydroxythiophene-2-carboxylate is unique due to its tert-butyl ester group, which imparts increased lipophilicity and steric bulk compared to its methyl and ethyl counterparts. This can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 5-hydroxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-9(2,3)12-8(11)6-4-5-7(10)13-6/h4-5,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWQABDCCPLDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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